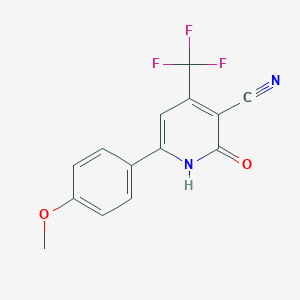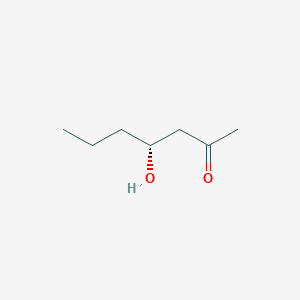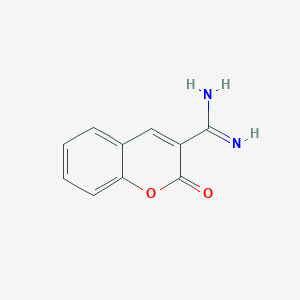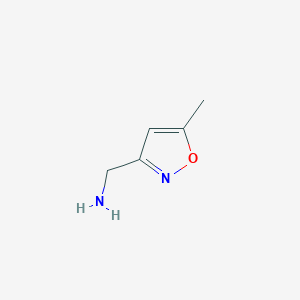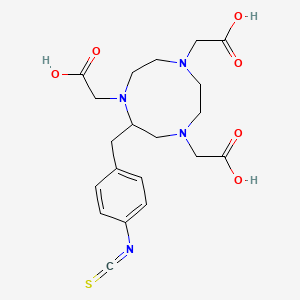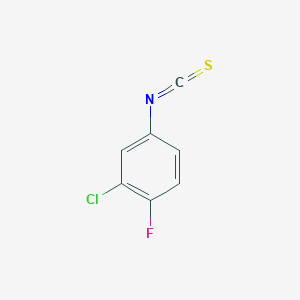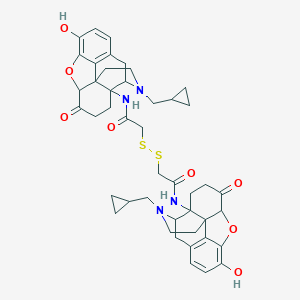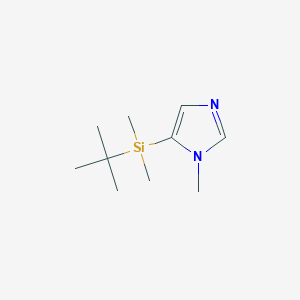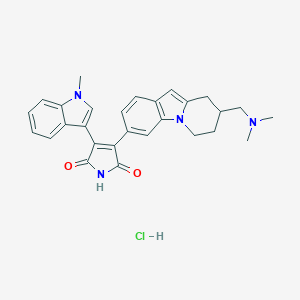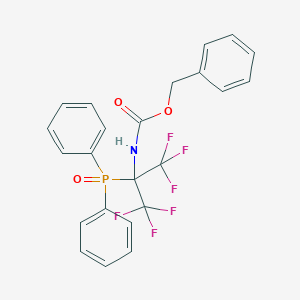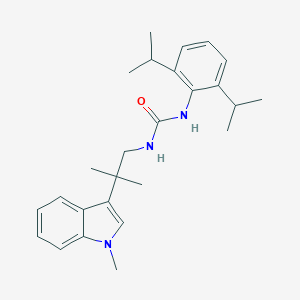
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, also known as BIM-23127, is a chemical compound that belongs to the class of urea-based compounds. It has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves its interaction with specific targets in the body, including enzymes and receptors. Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to interact with specific receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have neuroprotective properties and improve cognitive function. Additionally, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, including its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new analogs of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves a multi-step process that starts with the reaction of 2,6-diisopropylaniline with 2-bromo-1-(1-methyl-1H-indol-3-yl)propan-2-ol to form an intermediate product. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to form the final product, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its neuroprotective properties and its ability to improve cognitive function.
Propiedades
Número CAS |
145131-27-7 |
|---|---|
Nombre del producto |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- |
Fórmula molecular |
C26H35N3O |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-methyl-2-(1-methylindol-3-yl)propyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-17(2)19-12-10-13-20(18(3)4)24(19)28-25(30)27-16-26(5,6)22-15-29(7)23-14-9-8-11-21(22)23/h8-15,17-18H,16H2,1-7H3,(H2,27,28,30) |
Clave InChI |
ASYGISDXVLIWAH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
Otros números CAS |
145131-27-7 |
Sinónimos |
3-(2,6-dipropan-2-ylphenyl)-1-[2-methyl-2-(1-methylindol-3-yl)propyl]u rea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



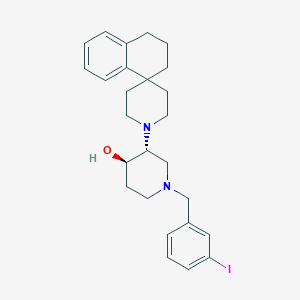
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
